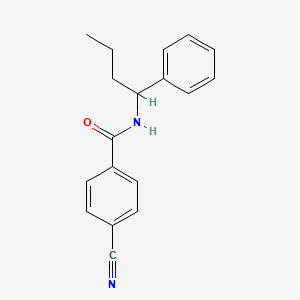
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenyl)acetamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs play a crucial role in the regulation of gene expression and their inhibition has been shown to have potential therapeutic effects in various diseases, including cancer.
Mecanismo De Acción
HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and decreased gene expression. N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenyl)acetamide inhibits the activity of HDACs, leading to an increase in histone acetylation and a more open chromatin structure. This results in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been demonstrated to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenyl)acetamide is its specificity for HDACs, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, like other HDAC inhibitors, it can have off-target effects and its use can lead to changes in gene expression that are not related to HDAC inhibition. In addition, its potency and efficacy can vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several areas of future research that could be pursued with N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenyl)acetamide. One direction is to investigate its potential use in combination with other chemotherapeutic agents to enhance their anti-cancer activity. Another direction is to explore its potential use in other diseases, such as neurodegenerative disorders and inflammatory diseases. Finally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential biomarkers of response to the drug.
Métodos De Síntesis
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenyl)acetamide can be synthesized using a multi-step process starting from 2,4-dichlorobenzoyl chloride and 5-chloro-2-methoxyaniline. The reaction involves the formation of an amide bond between the two compounds, followed by a reduction step to obtain the final product. The purity of the compound can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenyl)acetamide has been extensively studied for its potential therapeutic effects in cancer. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, it has been demonstrated to enhance the anti-cancer activity of other chemotherapeutic agents.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c1-21-14-5-4-11(17)8-13(14)19-15(20)6-9-2-3-10(16)7-12(9)18/h2-5,7-8H,6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQAQYTUBLSKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-[3-(benzyloxy)benzylidene]-2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6105772.png)
![N-ethyl-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6105774.png)
![({5-[2-(2-hydroxybenzylidene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetonitrile](/img/structure/B6105779.png)
![N-[2-(aminocarbonyl)phenyl]-2-chloro-5-[(methylsulfonyl)amino]benzamide](/img/structure/B6105786.png)
![4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B6105801.png)
![3-(2-fluorophenyl)-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6105808.png)
![ethyl 3-(3-chlorobenzyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6105811.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B6105815.png)
![ethyl 3-(3-phenylpropyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3-piperidinecarboxylate](/img/structure/B6105817.png)
![N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B6105824.png)
![3-{[(4-cyclohexylphenyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6105839.png)
![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6105846.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6105855.png)
